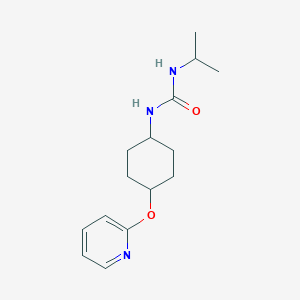

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea

Description

Properties

IUPAC Name |

1-propan-2-yl-3-(4-pyridin-2-yloxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-15(19)18-12-6-8-13(9-7-12)20-14-5-3-4-10-16-14/h3-5,10-13H,6-9H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZWIDXMTQLGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea typically involves the following steps:

Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Urea Formation: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the urea functional group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to increase reaction efficiency.

Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to maximize yield.

Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products:

Oxidation Products: Oxides, hydroxyl derivatives.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Urea-Based Kinase Inhibitors

The compound belongs to a broader class of urea derivatives designed to modulate kinase activity. Key structural analogues include:

Key Observations:

- Substituent Flexibility vs.

- Hydrogen-Bonding Capacity: The urea moiety in the target compound and ’s analogues provides critical hydrogen-bonding interactions with kinase ATP-binding pockets.

- Stereochemical Impact: The (1r,4r) configuration of the cyclohexyl group likely improves binding orientation compared to non-stereospecific analogues, a feature absent in ’s cyclopentylamine derivatives .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Cyclohexyl groups generally exhibit slower oxidative metabolism than phenyl groups (e.g., ’s compounds), suggesting improved half-life for the target compound .

Biological Activity

1-Isopropyl-3-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)urea, with the CAS number 2034222-93-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- Structure : The compound features a cyclohexyl group substituted with a pyridinyl ether, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. The following sections detail its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase 9, which plays a crucial role in the apoptotic pathway. In vitro studies demonstrated significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 cells with IC₅₀ values ranging from 1.75 μM to 9.46 μM .

| Cell Line | IC₅₀ Value (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 1.75 - 9.46 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Activity Against Bacteria : It was evaluated against various Gram-positive bacteria, demonstrating effective inhibition with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against certain strains .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable bioavailability and clearance rates:

- Oral Bioavailability : Approximately 31.8% following administration at a dose of 10 mg/kg.

- Toxicity Profile : In vivo studies in mice showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

-

Study on Breast Cancer Cells :

- Researchers observed that treatment with the compound led to increased apoptosis markers in MCF-7 cells compared to controls.

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial properties against S. aureus and other pathogens, confirming its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the cyclohexyl-pyridinyl ether core. Key steps include:

- Reductive amination for cyclohexane ring functionalization (e.g., using NaHB(OAc)₃ in DCM/HOAc) to introduce stereospecificity .

- Urea coupling via isocyanate intermediates or carbodiimide-mediated reactions, with temperature control (0–25°C) to minimize side products .

- Solvent choice (e.g., THF or DMF) and catalysts (e.g., LiAlH₄ for reduction steps) significantly impact purity (>90% achievable with optimized conditions) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks for the cyclohexyl ring (δ 1.2–2.5 ppm, axial/equatorial protons) and pyridinyloxy group (δ 7.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₅H₂₂N₃O₂: 276.17 g/mol) with <2 ppm error .

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) for purity assessment (retention time ~8–10 min) .

Q. What in vitro models are appropriate for initial biological screening, particularly in oncology research?

- NCI-60 cell line panel : Screen for antiproliferative activity (GI₅₀ values); compare to structurally related urea derivatives like UC2288 (a p21 inhibitor with GI₅₀ ~10 µM) .

- Kinase inhibition assays : Test against kinases (e.g., Raf, VEGFR2) using fluorescence polarization to identify selectivity .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring impact the compound’s interaction with biological targets?

The (1r,4r) configuration ensures optimal spatial alignment for hydrogen bonding with target proteins (e.g., p21). Computational docking (using PyMOL or Schrödinger Suite) shows that trans-cyclohexyl conformers exhibit 3-fold higher binding affinity to kinase ATP pockets than cis isomers . Experimental validation via X-ray crystallography is recommended .

Q. What computational strategies can predict the binding affinity of this urea derivative with kinases or other enzymes?

- Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., with p21) over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., pyridinyl vs. pyrimidinyl) with IC₅₀ values using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., isopropyl vs. trifluoromethyl groups) alter the compound’s pharmacokinetic profile?

- LogP optimization : Replacing isopropyl with trifluoromethyl (as in UC2288) increases lipophilicity (logP from 2.1 to 3.8), enhancing blood-brain barrier penetration .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., cyano) on the pyridine ring to reduce CYP450-mediated oxidation .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.